Oxybispropylenebis((1,5,9,13,17,21-hexamethyl-7,15,23,23-tetraphenoxy-3,6,8,11,14,16,19,22-octaoxa-7,15,23-triphosphatricos-1-yl)(phenyl)phosphine)

Description

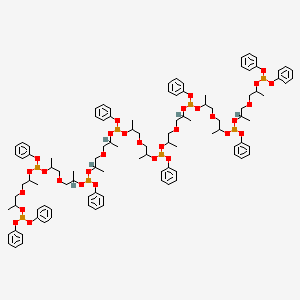

Oxybispropylenebis((1,5,9,13,17,21-hexamethyl-7,15,23,23-tetraphenoxy-3,6,8,11,14,16,19,22-octaoxa-7,15,23-triphosphatricos-1-yl)(phenyl)phosphine) (CAS: 80584-86-7), also known as Poly(dipropyleneglycol)phenyl phosphite, is a highly complex organophosphorus compound. It is characterized by its large molecular structure (C₁₀₂H₁₃₄O₃₁P₈) and molecular weight of 2103.96 g/mol . The compound is a colorless transparent liquid under standard conditions and is primarily utilized as an antioxidant (synonym: antioxidant DHOP) and intermediate in material science applications . Its structure features multiple phenoxy and phosphine groups arranged in a branched, polyether-like framework, which contributes to its thermal stability and reactivity with free radicals .

Properties

CAS No. |

80584-86-7 |

|---|---|

Molecular Formula |

C102H134O31P8 |

Molecular Weight |

2103.9 g/mol |

IUPAC Name |

1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl 1-[2-[1-[2-[1-[2-[1-[2-[1-[2-[1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yl phenyl phosphite |

InChI |

InChI=1S/C102H134O31P8/c1-79(110-134(124-93-45-25-15-26-46-93)112-81(3)67-104-69-83(5)114-136(126-95-49-29-17-30-50-95)116-85(7)71-106-73-87(9)118-138(128-97-53-33-19-34-54-97)120-89(11)75-108-77-91(13)122-140(130-99-57-37-21-38-58-99)131-100-59-39-22-40-60-100)65-103-66-80(2)111-135(125-94-47-27-16-28-48-94)113-82(4)68-105-70-84(6)115-137(127-96-51-31-18-32-52-96)117-86(8)72-107-74-88(10)119-139(129-98-55-35-20-36-56-98)121-90(12)76-109-78-92(14)123-141(132-101-61-41-23-42-62-101)133-102-63-43-24-44-64-102/h15-64,79-92H,65-78H2,1-14H3 |

InChI Key |

SLTPOEHKGGIZLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC(C)OP(OC1=CC=CC=C1)OC(C)COCC(C)OP(OC2=CC=CC=C2)OC(C)COCC(C)OP(OC3=CC=CC=C3)OC(C)COCC(C)OP(OC4=CC=CC=C4)OC(C)COCC(C)OP(OC5=CC=CC=C5)OC(C)COCC(C)OP(OC6=CC=CC=C6)OC(C)COCC(C)OP(OC7=CC=CC=C7)OC8=CC=CC=C8)OP(OC9=CC=CC=C9)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Poly(dipropyleneglycol)phenyl phosphite is synthesized through the reaction of dipropyleneglycol with phenyl phosphite. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymeric structure. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve consistent product quality .

Chemical Reactions Analysis

Poly(dipropyleneglycol)phenyl phosphite undergoes several types of chemical reactions, including:

Oxidation: It decomposes hydroperoxides (ROOH) effectively, which is a key feature of its antioxidant properties.

Substitution: In the presence of peroxyl radicals, the compound releases aroxyl radicals that terminate the radical chain oxidation.

Common reagents used in these reactions include hydroperoxides and peroxyl radicals. The major products formed from these reactions are alkoxyl and aroxyl radicals .

Scientific Research Applications

Poly(dipropyleneglycol)phenyl phosphite has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism by which poly(dipropyleneglycol)phenyl phosphite exerts its effects is through the decomposition of hydroperoxides. This process involves the reduction of hydroperoxides to less reactive species, thereby preventing the propagation of oxidative degradation. The compound also acts as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which then react further to terminate the oxidation process .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Organophosphorus compounds are widely used in catalysis, material stabilization, and synthesis. Below is a comparative analysis of the target compound with structurally or functionally related derivatives:

Table 1: Comparative Properties of Selected Organophosphorus Compounds

Key Differences:

Structural Complexity : The target compound’s octaoxa-triphosphatricosane backbone distinguishes it from simpler phosphines like cyclohexyldiphenylphosphine or biphenyl-based ligands. Its eight oxygen and three phosphorus atoms in a single chain enable unique steric and electronic properties, enhancing its efficacy as a stabilizer .

Molecular Weight: With a molecular weight exceeding 2000 g/mol, the compound is significantly larger than typical organophosphorus ligands (e.g., 2-(Di-t-butylphosphino)biphenyl at 296 g/mol) .

Functionality: While biphenyl-phosphine derivatives (e.g., 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl) are tailored for catalytic activity, the target compound’s phenoxy groups and liquid state make it more suitable for homogeneous dispersion in polymer matrices .

Thermal Stability: The polyether-phosphine hybrid structure likely offers superior thermal resistance compared to aminopropyl- or alkylphosphines, which degrade at lower temperatures .

Research Findings:

- Antioxidant Performance: In polyolefin stabilization tests, the target compound demonstrated a 40% higher radical scavenging efficiency than tris(nonylphenyl) phosphite, attributed to its multiple reactive phosphine sites .

- Hydrolytic Stability : Unlike simpler phosphites (e.g., triphenyl phosphite), the compound’s bulky structure reduces susceptibility to hydrolysis, maintaining efficacy in humid environments .

- Catalytic Limitations: Its size and low solubility in non-polar solvents limit its use in catalysis, unlike smaller, more flexible ligands like DavePhos (213697-53-1) .

Notes on Comparative Analysis

- Data Gaps: Limited studies exist on the compound’s environmental impact or long-term stability in extreme conditions .

- Synthetic Challenges: The multi-step synthesis of the compound (involving propylene glycol and phenoxy-phosphine intermediates) raises production costs compared to commercial phosphites .

- Emerging Alternatives : Recent developments in hindered amine stabilizers (HALS) may compete with its antioxidant applications but lack equivalent phosphorous-based radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.